molecular formula C15H15N7OS B5810557 N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B5810557
M. Wt: 341.4 g/mol
InChI Key: TVQXBMBTJPALLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential as an anticancer drug.

Scientific Research Applications

Plant Growth and Development

The compound, also known as Receptor of Activated C Kinase1 (RACK1), has been shown to regulate plant hormone signaling, stress responses, and multiple processes of growth and development . It binds to numerous proteins to regulate diverse cellular pathways .

Stress Response in Plants

RACK1B, a variant of the compound, has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This suggests that the compound could be used to enhance the stress tolerance of crops.

Disease Treatment

The compound has potential applications in the treatment of diseases. For instance, it has been found to have leishmanicidal activity , suggesting potential use in the treatment of Leishmaniasis.

Drug Development

The compound’s interaction with various proteins and its role in diverse cellular pathways suggest that it could be a target for drug development. For instance, its role in plant hormone signaling could be leveraged to develop drugs that modulate these pathways .

Research on Psychoactive Substances

The compound has been associated with inducing hallucinogenic effects in drug users and severe intoxications . Therefore, it could be used in research to understand the effects of psychoactive substances and develop treatments for related conditions.

Biochemical Research

The compound’s diverse interactions with proteins and its role in various cellular pathways make it a valuable tool in biochemical research. It could be used to study protein-protein interactions, cellular signaling pathways, and other biochemical processes .

properties

IUPAC Name

2-N-(2-methoxyphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c1-23-11-6-3-2-5-10(11)19-14-21-12(20-13(16)22-14)9-24-15-17-7-4-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQXBMBTJPALLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

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